molecular formula C17H16BrNO7S B306239 (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Cat. No. B306239
M. Wt: 458.3 g/mol
InChI Key: KNMFSOCFXTYMBG-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, also known as BTE-2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. In cancer cells, this compound has been shown to induce apoptosis by activating the p53 pathway and inhibiting the Akt pathway. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines, reduce inflammation, and improve tissue damage. In fungi, this compound has been shown to inhibit fungal growth and spore germination.

Advantages and Limitations for Lab Experiments

One advantage of using (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various assays and experiments. However, one limitation is its high cost, which may limit its use in some labs.

Future Directions

There are several future directions for the study of (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid. In medicine, further studies are needed to determine its potential as an anticancer and anti-inflammatory agent. In agriculture, further studies are needed to determine its efficacy as a fungicide and herbicide. In materials science, further studies are needed to determine its potential use in the development of new materials.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis method has been optimized to achieve high yields and purity. Its mechanism of action is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. Its biochemical and physiological effects have been studied in cancer cells, inflammatory cells, and fungi. One advantage of using this compound in lab experiments is its high purity and stability, but its high cost may limit its use in some labs. There are several future directions for the study of this compound, including further studies in medicine, agriculture, and materials science.

Synthesis Methods

The synthesis of (2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves several steps, starting with the reaction of 2-bromo-4-nitrophenol with ethyl 2-bromoacetate to form 2-bromo-4-(ethoxycarbonyl)phenol. This is followed by the reaction of the intermediate with thiosemicarbazide to form the desired compound, this compound. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

(2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anticancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases.
In agriculture, this compound has been shown to have antifungal properties and can be used as a fungicide to protect crops from fungal infections. It has also been studied for its potential use as a herbicide to control weed growth.
In materials science, this compound has been studied for its potential use in the development of new materials, such as polymers and coatings.

properties

Molecular Formula

C17H16BrNO7S

Molecular Weight

458.3 g/mol

IUPAC Name

2-[2-bromo-4-[(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C17H16BrNO7S/c1-3-25-16(23)9(2)19-15(22)13(27-17(19)24)7-10-4-5-12(11(18)6-10)26-8-14(20)21/h4-7,9H,3,8H2,1-2H3,(H,20,21)/b13-7+

InChI Key

KNMFSOCFXTYMBG-NTUHNPAUSA-N

Isomeric SMILES

CCOC(=O)C(C)N1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)O)Br)/SC1=O

SMILES

CCOC(=O)C(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)Br)SC1=O

Canonical SMILES

CCOC(=O)C(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)Br)SC1=O

Origin of Product

United States

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